molecular formula C17H15BrN2O3S B2882624 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide CAS No. 325978-20-9

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

Cat. No.: B2882624
CAS No.: 325978-20-9
M. Wt: 407.28
InChI Key: CSIJJFIUCSTGAA-HTXNQAPBSA-N
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Description

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and two methoxy groups attached to a benzamide core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide typically involves a multi-step process. One common method starts with the bromination of 3-methylbenzo[d]thiazole to introduce the bromine atom at the 6-position. This is followed by the formation of the ylidene intermediate through a condensation reaction with 3,5-dimethoxybenzaldehyde. The final step involves the coupling of the ylidene intermediate with benzamide under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the ylidene group to a different functional group.

    Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the bromine atom.

Scientific Research Applications

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties may be beneficial.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain signaling pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride (CET)
  • Domiphen bromide (DOM)

Comparison

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups and structural features. Compared to similar compounds like cetylpyridinium chloride and domiphen bromide, it may exhibit different chemical reactivity and biological activity. These differences can be attributed to variations in their molecular structures, which influence their interactions with other molecules and their overall behavior in various environments.

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c1-20-14-5-4-11(18)8-15(14)24-17(20)19-16(21)10-6-12(22-2)9-13(7-10)23-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIJJFIUCSTGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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